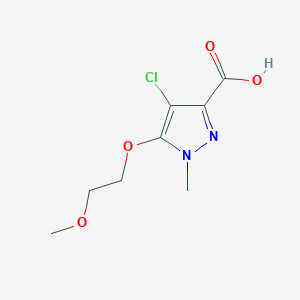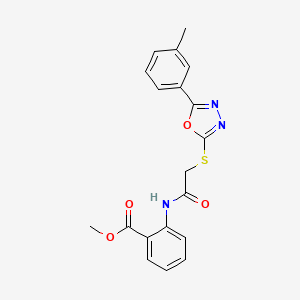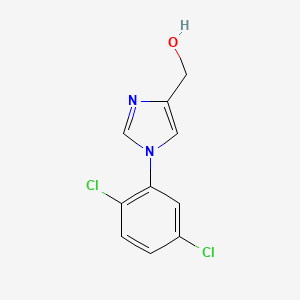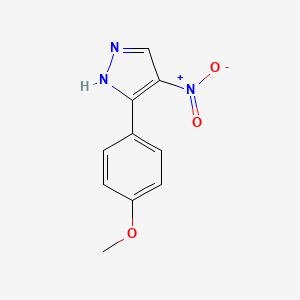
5-(Benzofuran-2-ylmethylene)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzofuran-2-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that features a benzofuran ring fused with a thioxothiazolidinone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzofuran-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of benzofuran-2-carbaldehyde with 2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or under reflux conditions until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the product through advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzofuran-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the thioxothiazolidinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the benzofuran or thioxothiazolidinone rings .
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for synthesizing more complex molecules and materials.
Biology: It exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, the compound is explored as a potential therapeutic agent for treating infections, cancer, and inflammatory diseases.
Mécanisme D'action
The mechanism of action of 5-(Benzofuran-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. Its anticancer effects could be due to inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran derivatives: Compounds like benzofuran-2-carbaldehyde and benzofuran-2-carboxylic acid share the benzofuran core structure.
Thiazolidinone derivatives: Compounds such as 2-thioxothiazolidin-4-one and its various substituted derivatives are structurally related.
Uniqueness
5-(Benzofuran-2-ylmethylene)-2-thioxothiazolidin-4-one is unique due to the combination of the benzofuran and thioxothiazolidinone moieties, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds containing only one of these moieties .
Propriétés
Formule moléculaire |
C12H7NO2S2 |
|---|---|
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
(5E)-5-(1-benzofuran-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H7NO2S2/c14-11-10(17-12(16)13-11)6-8-5-7-3-1-2-4-9(7)15-8/h1-6H,(H,13,14,16)/b10-6+ |
Clé InChI |
MCIXPJLOMAXCER-UXBLZVDNSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C(O2)/C=C/3\C(=O)NC(=S)S3 |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C=C3C(=O)NC(=S)S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B11779751.png)
![7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride](/img/structure/B11779753.png)
![7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11779758.png)




![tert-Butyl 4-(8-cyclopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate](/img/structure/B11779784.png)



![4'-(4-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B11779815.png)

